molecular formula C11H16N4OS B1480602 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-03-1

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480602
CAS No.: 2098110-03-1
M. Wt: 252.34 g/mol
InChI Key: VRTRVRBULCYHJG-UHFFFAOYSA-N
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Description

This compound integrates a tetrahydro-2H-thiopyran (a sulfur-containing six-membered ring), an azetidine (four-membered nitrogen ring), a 1,2,3-triazole, and a carbaldehyde group. The carbaldehyde group serves as a reactive handle for further derivatization, commonly exploited in medicinal chemistry for covalent binding or crosslinking .

Properties

IUPAC Name

1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRVRBULCYHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a [3+2] cycloaddition reaction. The process often utilizes azides and alkynes in the presence of a copper catalyst to facilitate the formation of the triazole moiety.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.1Thymidylate synthase inhibition
Compound BHCT-116 (Colon)2.6Apoptosis induction
Compound CHepG2 (Liver)1.4Cell cycle arrest

Studies have demonstrated that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells. For example, a related study reported IC50 values ranging from 1.95 to 4.24 µM for various triazole derivatives against TS activity, significantly outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

The antimicrobial potential of triazole compounds is also noteworthy. Research has shown that several triazole derivatives exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer and antimicrobial properties. The study synthesized several analogs and tested them against various cell lines and microbial strains, revealing that modifications in the chemical structure significantly impacted biological activity.

Example Case Study Findings

In one study, a derivative similar to our compound showed:

  • Anticancer : Effective against MCF-7 with an IC50 of 1.5 µM.
  • Antimicrobial : Demonstrated MIC values as low as 8 µg/mL against S. aureus.

These findings suggest that structural variations can enhance the biological efficacy of triazole-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, synthetic routes, and inferred pharmacological properties.

Structural Analogues with Triazole-4-carbaldehyde Core

Compound Name Key Structural Features Synthetic Route Notable Properties/Applications References
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Nitrophenyl substituent Click chemistry with aryl azides Antimicrobial intermediate
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde Fluorophenyl substituent Hantzsch reaction with o-nitroaniline High-yield heterocyclic synthesis (96%)
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Piperidine-acetyl group Multicomponent click reaction CNS-targeted drug candidate (lipophilic)
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde Trifluoroethyl group Copper-catalyzed cycloaddition Enhanced electrophilicity for labeling
1-[[(5R)-3-[4-(3,6-Dihydro-1,1-dioxido-2H-thiopyran-4-yl)phenyl]oxazolidinyl]methyl]-triazole-4-carbaldehyde Thiopyran-oxazolidinone hybrid Sulfur-directed cyclization Antibacterial/antifungal applications

Functional Group Variations

  • Carbaldehyde vs. Carboxylic Acid : The replacement of the aldehyde with a carboxylic acid (e.g., 1-((1-(methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid ) reduces electrophilicity but improves water solubility, favoring ionic interactions in drug design .
  • Azetidine vs.
  • Thiopyran vs. Benzene : The thiopyran group increases lipophilicity (logP ~2.5 vs. ~1.8 for phenyl analogs) and may improve blood-brain barrier penetration .

Preparation Methods

Formation of the Tetrahydro-2H-thiopyran Ring

  • The tetrahydro-2H-thiopyran ring is generally synthesized or introduced early in the synthetic sequence.
  • Commonly, this ring is prepared by cyclization of appropriate sulfur-containing precursors under reductive or nucleophilic conditions.
  • The sulfur atom in the ring plays a significant role in the compound's chemical reactivity and biological properties.

Azetidine Ring Construction

  • The azetidine ring is typically formed via intramolecular cyclization of amino alcohol or halide precursors.
  • Alternatively, azetidine derivatives can be prepared by nucleophilic substitution reactions on suitable halogenated intermediates.
  • The azetidine nitrogen is then functionalized to allow coupling with the triazole moiety.

Synthesis of the 1H-1,2,3-Triazole Ring

  • The 1,2,3-triazole ring is commonly synthesized through Huisgen 1,3-dipolar cycloaddition reactions between azides and alkynes.
  • This "click chemistry" approach provides regioselective and high-yield formation of the triazole ring.
  • The triazole ring can be further functionalized at the 4-position to introduce the carbaldehyde group.

Introduction of the Carbaldehyde Functional Group

  • The aldehyde group at the 4-position of the triazole ring is introduced via oxidation of a corresponding methyl or hydroxymethyl precursor.
  • Reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be employed for selective oxidation.
  • Alternatively, formylation reactions using Vilsmeier–Haack conditions can be applied to install the aldehyde directly onto the triazole ring.

Representative Synthetic Route

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization Sulfur-containing precursor, base, solvent (e.g., THF) Formation of tetrahydro-2H-thiopyran ring
2 Intramolecular cyclization or nucleophilic substitution Amino alcohol or halide precursor, base Formation of azetidine ring
3 Azide-alkyne cycloaddition Azide derivative, alkyne, Cu(I) catalyst Formation of 1,2,3-triazole ring
4 Oxidation or formylation PCC, Dess–Martin periodinane or Vilsmeier–Haack reagent Introduction of carbaldehyde group at triazole 4-position

Reaction Conditions and Catalysts

  • Coupling agents such as DCC (dicyclohexylcarbodiimide), HATU, or EDCI may be used to facilitate amide or carbamate bond formation if needed during intermediate steps.
  • Additives like DMAP (4-dimethylaminopyridine) can accelerate acylation reactions and suppress side reactions.
  • Polar aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to dissolve reagents and promote reaction kinetics.
  • Halogenation steps (if required for intermediate functionalization) may employ N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide under mild conditions.

Analytical Data and Purity Control

  • The molecular formula of the target compound is C11H16N4OS with a molecular weight of 252.34 g/mol.
  • Characterization is typically performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Chromatographic techniques such as HPLC are used to monitor reaction progress and isolate the final product.

Summary Table of Key Synthetic Parameters

Parameter Description
Molecular Formula C11H16N4OS
Molecular Weight 252.34 g/mol
Key Rings Tetrahydro-2H-thiopyran, Azetidine, 1,2,3-Triazole
Functional Group Carbaldehyde at triazole 4-position
Typical Solvents THF, ACN, DMF
Coupling Agents DCC, HATU, EDCI
Catalysts Cu(I) for azide-alkyne cycloaddition
Oxidizing Agents PCC, Dess–Martin periodinane
Reaction Temperature Room temperature to moderate heating (RT to 60°C)

Q & A

Q. Basic Analytical Methodologies

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the thiopyran, azetidine, and triazole moieties. Key signals include the aldehyde proton (~9.8–10.0 ppm) and thiopyran methylene groups (2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and rules out impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

What strategies mitigate challenges in introducing the aldehyde functional group without side reactions?

Advanced Functionalization
The aldehyde group is prone to oxidation or nucleophilic attack. Mitigation strategies include:

  • Protecting Groups : Use of acetal or hydrazone protections during synthesis, followed by mild acidic deprotection (e.g., HCl in THF/water) .
  • Low-Temperature Reactions : Conducting aldehyde-introduction steps at 0–10°C to minimize unwanted aldol condensation .

How do oxidation states of the thiopyran sulfur atom influence the compound’s reactivity and bioactivity?

Advanced Structural Modulation
Oxidation to sulfoxide (1-oxide) or sulfone (1,1-dioxide) alters electronic properties and biological interactions:

  • Sulfone Derivatives : Enhance metabolic stability but may reduce membrane permeability due to increased polarity .
  • Sulfoxides : Intermediate polarity can improve solubility while retaining activity in enzyme inhibition assays .
    Methodology: Sodium periodate (for sulfoxides) or hydrogen peroxide (for sulfones) under controlled pH (6–7) .

What computational tools are effective in predicting the compound’s reactivity or binding modes?

Q. Advanced Computational Design

  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model transition states for triazole formation and aldehyde stability .
  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., kinases or microbial enzymes) .
  • Reaction Pathway Analysis : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error in optimizing reaction conditions .

How do structural modifications (e.g., azetidine vs. piperidine substitution) affect pharmacological properties?

Q. Advanced SAR Studies

  • Azetidine vs. Piperidine : Azetidine’s smaller ring size increases conformational rigidity, potentially enhancing target selectivity but reducing solubility. Piperidine analogs show improved bioavailability but lower specificity .
  • Triazole Substituents : Electron-withdrawing groups (e.g., -NO2_2) on the triazole ring enhance antimicrobial activity but may increase cytotoxicity .

What are the common sources of data contradictions in biological assays for this compound?

Q. Advanced Data Analysis

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or microbial strains lead to divergent IC50_{50} values .
  • Solubility Issues : Poor aqueous solubility (common with thiopyran derivatives) can cause false negatives in vitro. Use of DMSO carriers (<1% v/v) is critical .
  • Metabolic Instability : Rapid oxidation in liver microsomes may undercut in vivo efficacy despite promising in vitro results .

How can researchers design derivatives to enhance stability against metabolic degradation?

Q. Advanced Derivative Design

  • Fluorination : Introducing fluorine at the thiopyran C-2 position blocks oxidative metabolism .
  • Heteroatom Replacement : Replacing sulfur with selenium (selenopyran analogs) improves stability but requires toxicity screening .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced Process Chemistry

  • Flow Reactors : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
  • Catalyst Recycling : Immobilized Cu catalysts on silica gel reduce metal contamination and costs .

How does the compound’s stereochemistry influence its interactions with chiral biological targets?

Q. Advanced Stereochemical Analysis

  • Chiral Azetidine Synthesis : Use of enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors) via asymmetric hydrogenation .
  • Diastereomer Separation : Chiral HPLC or crystallization resolves stereoisomers, with bioassays revealing >10-fold differences in activity between enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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